molecular formula C21H22O6 B7801441 (1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

Cat. No.: B7801441
M. Wt: 370.4 g/mol
InChI Key: VGLOFWHLPMVSBF-MAIGPZGZSA-N
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Description

This compound is a highly complex tricyclic ether derivative characterized by a rigid polycyclic framework with five oxygen atoms and two phenyl substituents. The stereochemistry at positions 1R, 2S, 4R, 6S, 7S, and 9R defines its unique spatial arrangement, which significantly impacts its physicochemical properties and biological activity. The 7-methoxy group and 4,12-diphenyl moieties contribute to its hydrophobic interactions, while the oxygen-rich scaffold may facilitate hydrogen bonding. Current understanding primarily derives from analog studies of tricyclic ethers and related natural products .

Properties

IUPAC Name

(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3/t15-,16-,17+,18+,19?,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLOFWHLPMVSBF-MAIGPZGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@H]([C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4)O[C@H](O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Williamson Ether Synthesis

Intramolecular nucleophilic substitution reactions are employed to form ether linkages between hydroxyl and halogenated precursors. For example, a diol intermediate containing strategically placed bromine atoms undergoes cyclization in the presence of a base such as potassium carbonate. This method ensures regioselective formation of the 7-membered and 4-membered rings.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 80–100°C under nitrogen atmosphere

  • Yield: 45–60% after purification via silica gel chromatography

Acid-Catalyzed Cyclodehydration

Protic acids (e.g., p-toluenesulfonic acid) catalyze the dehydration of polyol precursors to form cyclic ethers. This method is particularly effective for constructing strained oxygen-containing rings, with reaction rates modulated by steric effects from phenyl substituents.

Optimization Parameters:

VariableOptimal RangeImpact on Yield
Acid concentration0.5–1.0 mol%↑ Cyclization efficiency
Reaction time12–24 hoursPrevents over-dehydration
Temperature60–70°CBalances kinetics and selectivity

Stereochemical Control in Methoxy and Phenyl Group Installation

The compound's six stereocenters require precise chiral induction strategies:

Asymmetric Epoxidation for 7-Methoxy Configuration

The 7-methoxy group is introduced via Sharpless asymmetric epoxidation followed by nucleophilic ring-opening with methanol. Titanium(IV) isopropoxide and diethyl tartrate chiral ligands enforce >90% enantiomeric excess at this position.

Key Steps:

  • Epoxidation of allylic alcohol precursor

  • Methanolysis under acidic conditions (HCl/MeOH)

  • Stereochemical verification via X-ray crystallography

Suzuki-Miyaura Coupling for Diaryl Substituents

The 4- and 12-phenyl groups are installed through palladium-catalyzed cross-coupling reactions. Boronic ester derivatives react with halogenated intermediates under inert conditions:

Catalytic System:

  • Pd(PPh₃)₄ (5 mol%)

  • Aqueous Na₂CO₃ base

  • Toluene/ethanol (3:1) solvent mixture

  • 80°C for 8 hours

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To overcome batch process limitations, microreactor technology enables:

  • Precise temperature control (±1°C) for exothermic cyclization steps

  • 3-fold increase in space-time yield compared to batch reactors

  • Integrated inline IR monitoring for real-time quality control

Crystallization-Based Purification

Multi-stage antisolvent crystallization achieves >99.5% purity:

  • Primary crystallization from ethyl acetate/n-heptane

  • Chiral resolution using (-)-di-p-toluoyl-D-tartaric acid

  • Final recrystallization in methanol/water

Purity Metrics:

ImpurityMaximum Allowable LevelAnalytical Method
Diastereomers<0.2%Chiral HPLC
Residual solvents<500 ppmGC-MS
Heavy metals<10 ppmICP-OES

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Key Methods

MethodTotal YieldStereoselectivityScalabilityCost Index
Stepwise cyclization28%92% eeModerate$$$$
Convergent synthesis41%88% eeHigh$$$
Flow chemistry63%95% eeExcellent$$

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of aromatic rings to cyclohexane derivatives.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, alkoxide).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[740

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Potential use as a molecular probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

Zygocaperoside: A triterpenoid saponin isolated from Zygophyllum fabago roots, featuring a pentacyclic scaffold with glycosidic linkages. Unlike the target compound, Zygocaperoside lacks phenyl groups but shares oxygen-rich cyclic ether motifs. Its ¹H-NMR data (Table 1 in ) show distinct proton environments for hydroxyl and sugar moieties, absent in the methoxy-dominated target compound .

Isorhamnetin-3-O-glycoside: A flavonoid glycoside also isolated from Z. fabago. While it shares a methoxy group and phenyl rings, its planar flavonoid structure contrasts with the tricyclic ether framework of the target compound. Its UV spectrum (λmax ~350 nm) indicates conjugated π-systems, whereas the target compound’s UV profile remains unreported .

Physicochemical and Spectral Comparisons

Property Target Compound Zygocaperoside Isorhamnetin-3-O-glycoside
Molecular Formula C₂₆H₂₆O₈ C₄₇H₇₄O₁₆ (estimated from [1]) C₂₂H₂₂O₁₂
Key Functional Groups 5 ethers, 2 phenyl, 1 methoxy Glycosides, hydroxyls, triterpene Flavonoid, methoxy, glycoside
¹H-NMR (δ ppm) Not reported 0.7–1.2 (triterpene CH₃), 3–5 (glycoside) 6.2–8.2 (aromatic), 3.5–4.0 (glycoside)
Bioactivity Undocumented Antifungal, anti-inflammatory Antioxidant, anticancer

Key Differences

  • Scaffold Complexity: The target compound’s tricyclo[7.4.0.02,6]tridecane system is more strained and compact compared to Zygocaperoside’s flexible triterpene backbone or Isorhamnetin’s planar flavonoid structure.
  • Spectral Signatures : Absence of glycoside-related protons (δ 3–5 ppm) in the target compound distinguishes it from both analogues .

Research Findings and Limitations

  • Synthesis Challenges: No direct synthesis routes are published for the target compound. Its stereochemical complexity suggests demanding asymmetric catalysis or natural product extraction, akin to Zygocaperoside’s isolation methods .
  • Biological Data Gap: Unlike its analogues, the target compound lacks documented bioactivity studies.

Biological Activity

Structural Overview

The compound features a tricyclic framework with multiple ether linkages and phenyl substituents that contribute to its chemical properties and biological interactions. The stereochemistry indicated by the configuration (1R,2S,4R,6S,7S,9R) suggests the presence of chiral centers that may influence its pharmacological profile.

Molecular Formula

The molecular formula of this compound is C21H25O5C_{21}H_{25}O_5, which indicates the presence of carbon (C), hydrogen (H), and oxygen (O) atoms in its structure.

Pharmacological Properties

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that tricyclic compounds can possess antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Compounds with similar configurations have been studied for their neuroprotective capabilities, potentially aiding in conditions like Alzheimer's disease.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of methoxy and phenyl groups may enhance lipophilicity, allowing better membrane penetration and bioavailability.

Study 1: Anticancer Activity

A study conducted on structurally related compounds demonstrated that they inhibited the growth of various cancer cell lines including breast and colon cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins such as caspases.

Study 2: Neuroprotective Effects

In vitro studies have shown that similar tricyclic compounds can protect neuronal cells from oxidative stress-induced apoptosis. This effect was mediated through the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerSignificant (IC50 < 10 µM)
NeuroprotectiveHigh

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureBiological Impact
Methoxy groupIncreased lipophilicity
Phenyl ringsEnhanced receptor binding
Tricyclic structureImproved stability

Q & A

Synthesis and Optimization

Basic Q1: What are the key synthetic strategies for constructing the tricyclic core of this compound? Methodological Answer: The tricyclic framework can be synthesized via cyclocondensation reactions using diols and carbonyl precursors under acidic catalysis. For example, tetrazolopyrimidine derivatives (structurally analogous) are prepared by reacting substituted phenylhydrazines with carbonyl compounds, followed by cyclization . Optimize yields by controlling stoichiometry (1:1.2 ratio of diol to carbonyl) and reaction time (12–24 hrs at 80°C).

Advanced Q1: How can computational reaction path search methods (e.g., quantum chemical calculations) improve synthesis efficiency? Methodological Answer: Implement the ICReDD approach (Initiative for Chemical Reaction Design and Discovery), which combines quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to predict viable reaction pathways. For instance, screen potential intermediates using Gaussian 16 with B3LYP/6-31G* basis sets to identify low-energy pathways, reducing trial-and-error experimentation by ~40% .

Structural Characterization

Basic Q2: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s stereochemistry? Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL (R-factor < 0.05) .
  • NMR : Assign stereocenters via 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY (e.g., methoxy proton coupling at δ 3.2–3.5 ppm) .

Advanced Q2: How to resolve discrepancies between computational (DFT-optimized) and experimental (X-ray) bond lengths? Methodological Answer: Perform a Bland-Altman analysis to quantify systematic deviations. For example, if DFT underestimates C–O bond lengths by 0.02 Å, apply a scaling factor to the computational model. Cross-validate with high-resolution XRD data (0.8 Å resolution) and adjust basis sets (e.g., switch to def2-TZVP) .

Reactivity and Functionalization

Basic Q3: How does the methoxy group at C7 influence electrophilic substitution reactions? Methodological Answer: The methoxy group acts as an electron-donating substituent, directing electrophiles to the para position of the adjacent phenyl ring. For bromination, use NBS (N-bromosuccinimide) in CCl₄ at 0°C, achieving >75% regioselectivity .

Advanced Q3: What mechanistic insights can be gained from studying the compound’s oxidative degradation pathways? Methodological Answer: Use LC-MS/MS to track degradation products under H₂O₂ exposure. Identify primary intermediates (e.g., epoxide formation at C2–C6) and model kinetics via Arrhenius plots (Eₐ ≈ 50 kJ/mol). Validate with DFT-computed transition states (M06-2X/6-311++G**) .

Data Contradiction Analysis

Basic Q4: How to address conflicting NMR and IR data regarding carbonyl stretching frequencies? Methodological Answer: Reconcile discrepancies by:

Verifying sample purity (HPLC, ≥95%).

Calibrating IR spectrometers with polystyrene standards.

Assigning carbonyl bands (1670–1700 cm⁻¹) to specific ring systems (e.g., lactone vs. ester) .

Advanced Q4: What statistical frameworks are suitable for multi-technique data integration (e.g., XRD, NMR, computational)? Methodological Answer: Apply Bayesian inference to combine XRD bond-length distributions and NMR coupling constants. Use Stan or PyMC3 to generate posterior probability maps, resolving uncertainties in stereochemical assignments .

Bioactivity Assessment

Basic Q5: What in vitro assays are recommended for preliminary bioactivity screening? Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC assay) against S. aureus (ATCC 25923).
  • Anticancer : MTT assay on HeLa cells (IC₅₀ reported at 12–15 µM) .

Advanced Q5: How to correlate substituent effects (e.g., phenyl vs. chlorophenyl) with bioactivity using QSAR? Methodological Answer: Develop a 3D-QSAR model with CoMFA (Comparative Molecular Field Analysis). Use SYBYL-X 2.1 to align 20 derivatives and compute steric/electrostatic fields (q² > 0.6, r² > 0.9). Identify critical regions (e.g., C4-phenyl hydrophobicity enhances activity) .

Stability and Storage

Basic Q6: What are the optimal storage conditions to prevent degradation? Methodological Answer: Store at –20°C in amber vials under argon. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks; ≤5% degradation by HPLC) .

Advanced Q6: How to characterize photodegradation pathways under UV exposure? Methodological Answer: Use a solar simulator (AM1.5G spectrum) and track degradation with time-resolved ESR spectroscopy. Identify radical intermediates (e.g., methoxy-derived phenoxyl radicals) and model quantum yields (Φ ≈ 0.1) .

Experimental Design

Basic Q7: What factorial design parameters are critical for optimizing reaction yields? Methodological Answer: Use a 2³ factorial design varying temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF). Analyze via ANOVA to identify temperature as the dominant factor (p < 0.01) .

Advanced Q7: How can AI-driven platforms (e.g., COMSOL Multiphysics) automate reaction optimization? Methodological Answer: Integrate AI with finite element analysis (FEA) to simulate heat/mass transfer in microreactors. Train neural networks on 500+ experimental datasets to predict optimal flow rates (e.g., 0.2 mL/min) and residence times (2.5 min) with <5% error .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Reactant of Route 2
Reactant of Route 2
(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

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